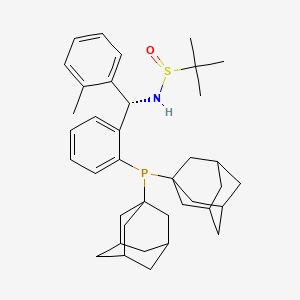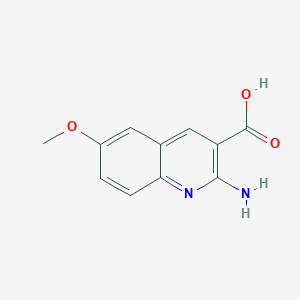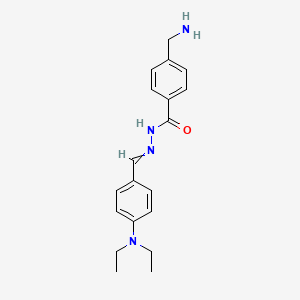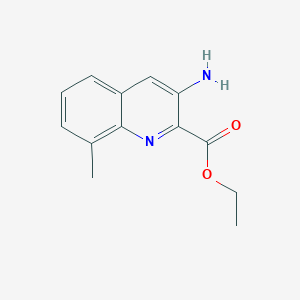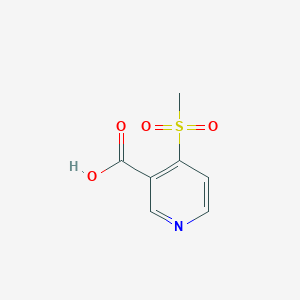
4-(Methylsulfonyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfonyl)nicotinic acid is a chemical compound with the molecular formula C7H7NO4S. It is a derivative of nicotinic acid, where a methylsulfonyl group is attached to the fourth position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)nicotinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling 3-bromo-5-iodopyridin-2-amine with 4-methylsulfonyl-phenyl boronic acid . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are likely applied. The Suzuki-Miyaura coupling reaction remains a cornerstone for its industrial synthesis due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methylsulfonyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Methylsulfonyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 4-(Methylsulfonyl)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It is likely to influence redox reactions and cellular signaling pathways, similar to other nicotinic acid derivatives .
Comparaison Avec Des Composés Similaires
4-(Methylsulfonyl)nicotinic acid can be compared with other nicotinic acid derivatives:
Similar Compounds: 5-(Methylsulfonyl)nicotinic acid, 6-(Methylsulfonyl)nicotinic acid, and other sulfonyl-substituted nicotinic acids.
Uniqueness: The position of the methylsulfonyl group on the pyridine ring imparts unique chemical properties and reactivity to this compound, distinguishing it from its analogs
Propriétés
Formule moléculaire |
C7H7NO4S |
|---|---|
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
4-methylsulfonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)6-2-3-8-4-5(6)7(9)10/h2-4H,1H3,(H,9,10) |
Clé InChI |
ICJKIDWGPNAMBE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=NC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


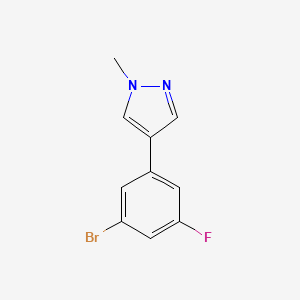
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13658526.png)

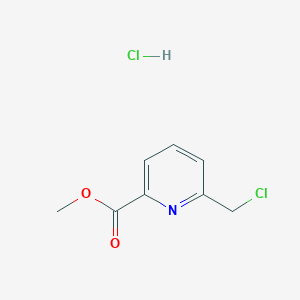
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13658539.png)
![4-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13658545.png)

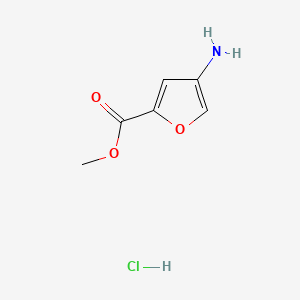
![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
![benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B13658572.png)
